molecular formula C13H10Cl2N2O B3491528 2,3-dichloro-N-(pyridin-2-ylmethyl)benzamide

2,3-dichloro-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B3491528
M. Wt: 281.13 g/mol
InChI Key: ATLMTFHLLNAEKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloro-N-(pyridin-2-ylmethyl)benzamide is a chemical compound with the molecular formula C13H10Cl2N2O It is a benzamide derivative that features two chlorine atoms attached to the benzene ring and a pyridin-2-ylmethyl group attached to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-(pyridin-2-ylmethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dichlorobenzoic acid and pyridin-2-ylmethanamine.

    Activation of Carboxylic Acid: The carboxylic acid group of 2,3-dichlorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amide Bond Formation: The activated carboxylic acid reacts with pyridin-2-ylmethanamine to form the amide bond, yielding this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can further optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Depending on the nucleophile, products such as substituted benzamides or thiobenzamides can be formed.

    Oxidation: Oxidation can yield products like carboxylic acids or ketones.

    Reduction: Reduction can produce amines or alcohols.

    Hydrolysis: Hydrolysis results in the formation of 2,3-dichlorobenzoic acid and pyridin-2-ylmethanamine.

Scientific Research Applications

2,3-Dichloro-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-N-(pyridin-2-ylmethyl)benzamide: This compound has a similar structure but with chlorine atoms at the 2 and 6 positions of the benzene ring.

    2-Hydroxy-N-(pyridin-2-ylmethyl)benzamide: This compound features a hydroxyl group instead of chlorine atoms on the benzene ring.

    3-Chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide: This compound has a hydroxyl group and a chlorine atom on the benzene ring, with the pyridinyl group attached at a different position.

Uniqueness

2,3-Dichloro-N-(pyridin-2-ylmethyl)benzamide is unique due to the specific positioning of the chlorine atoms on the benzene ring, which can influence its reactivity and biological activity. The presence of the pyridin-2-ylmethyl group also contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

2,3-dichloro-N-(pyridin-2-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-11-6-3-5-10(12(11)15)13(18)17-8-9-4-1-2-7-16-9/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLMTFHLLNAEKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-dichloro-N-(pyridin-2-ylmethyl)benzamide
Reactant of Route 2
Reactant of Route 2
2,3-dichloro-N-(pyridin-2-ylmethyl)benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2,3-dichloro-N-(pyridin-2-ylmethyl)benzamide
Reactant of Route 4
Reactant of Route 4
2,3-dichloro-N-(pyridin-2-ylmethyl)benzamide
Reactant of Route 5
Reactant of Route 5
2,3-dichloro-N-(pyridin-2-ylmethyl)benzamide
Reactant of Route 6
Reactant of Route 6
2,3-dichloro-N-(pyridin-2-ylmethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.